molecular formula C₁₂H₁₈O₂ B1145216 (±)-Anastrephin CAS No. 86003-24-9

(±)-Anastrephin

Cat. No.: B1145216
CAS No.: 86003-24-9
M. Wt: 194.27
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Description

(±)-Anastrephin is a γ-lactone compound identified as a key component of the sex and aggregation pheromones in male Anastrepha fruit flies, including A. suspensa, A. fraterculus, and A. ludens . It is biosynthesized and stored in the rectal and salivary glands of males, often co-released with (±)-epianastrephin, its stereoisomer, during courtship behaviors such as wing fanning and salivary gland exposure . The compound exists in a racemic form (±) due to synthetic preparation methods, though natural pheromones are enantiomerically specific .

Synthesis of this compound was first achieved via acid-catalyzed cyclization of a hydroxy acid precursor, yielding a 1:1 mixture of this compound and (±)-epianastrephin . Recent advances include diastereoselective synthesis by Walse and Kuzmich (2018), enabling scalable production for field studies . Its biological role involves attracting conspecific females to mating sites, with emission rates influenced by environmental factors like guava exposure, which enhances pheromone release in sexually active males .

Properties

CAS No.

86003-24-9

Molecular Formula

C₁₂H₁₈O₂

Molecular Weight

194.27

Synonyms

(3aα,4β,7aβ)-4-Ethenylhexahydro-4,7a-dimethyl-2(3H)-benzofuranone;  (3aα,4β,7aβ)-(±)-4-Ethenylhexahydro-4,7a-dimethyl-2(3H)-benzofuranone

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (±)-Anastrephin typically involves several steps, starting from readily available starting materials. The process often includes:

    Step 1: Formation of the core structure through a series of condensation reactions.

    Step 2: Introduction of functional groups via substitution reactions.

    Step 3: Purification and separation of the enantiomers using chiral chromatography.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: (±)-Anastrephin undergoes various chemical reactions, including:

    Oxidation: Conversion to oxidized derivatives using oxidizing agents like potassium permanganate.

    Reduction: Reduction to corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.

    Substitution: Introduction of different substituents through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.

Major Products:

Scientific Research Applications

(±)-Anastrephin has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

(±)-Anastrephin can be compared with other similar compounds, such as:

    (±)-Ephedrine: Another chiral compound with similar structural features but different biological activity.

    (±)-Pseudoephedrine: Shares structural similarities but has distinct pharmacological properties.

Uniqueness: What sets this compound apart is its unique combination of chemical reactivity and potential biological activity, making it a versatile compound for various scientific applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The table below summarizes key similarities and differences between (±)-anastrephin and related compounds:

Compound Chemical Class Biological Source Key Function Synthesis Method Key Studies/Findings
This compound γ-Lactone Anastrepha males (rectal/salivary glands) Sex/aggregation pheromone Acid-catalyzed cyclization ; Diastereoselective synthesis Released as glycosylated conjugate; Enhances female attraction
(±)-Epianastrephin γ-Lactone (stereoisomer) Anastrepha males (same as above) Co-pheromone with anastrephin Same as anastrephin Ratio to anastrephin: 6.3:1 in oral secretions
(±)-trans-Tetrahydroactinidiolide (dimethyl) γ-Lactone (gem-dimethyl analog) Synthetic analog EAG-active attractant Substitution of C(4) chiral center with gem-dimethyl groups Lower field attraction vs. natural pheromones; used in electrophysiological studies
Suspensolide Sesquiterpene lactone Anastrepha salivary glands Courtship pheromone Not fully elucidated Correlated with male wing fanning; emitted with bisabolene
(E,E)-α-Farnesene Sesquiterpene Hemolymph/oral secretions Pheromone synergist Biosynthetic pathway Enhances pheromone volatility; non-significant emission differences in guava-exposed males

Key Research Findings and Implications

Stereochemical Specificity : Natural enantiomers of anastrephin exhibit higher attraction efficacy than racemic mixtures, emphasizing the need for enantioselective synthesis in pest control formulations .

Environmental Modulation : Exposure to guava volatiles increases pheromone emission by 40–60% in A. fraterculus males, suggesting integrated pest management (IPM) strategies using host fruit volatiles .

Multi-Component Attraction : Anastrephin alone is insufficient for optimal attraction; blends with suspensolide, bisabolene, and (E,E)-α-farnesene are critical for field efficacy .

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